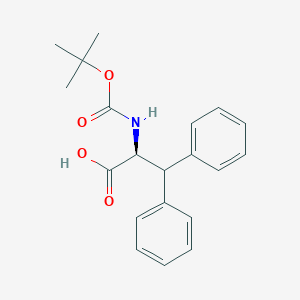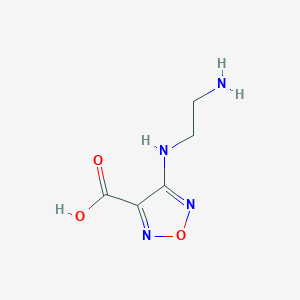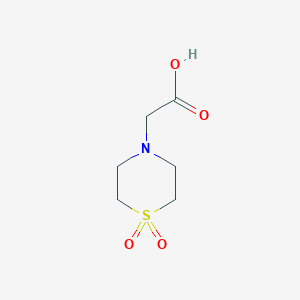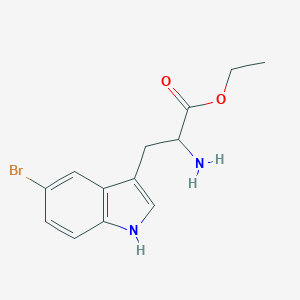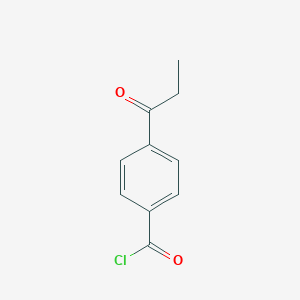
4-Propanoylbenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propanoylbenzoyl chloride, also known as PBCl, is a chemical compound that is widely used in scientific research. It is a derivative of benzoyl chloride and is commonly used as a reagent in organic synthesis. PBCl has a wide range of applications in different fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-Propanoylbenzoyl chloride involves the formation of an acyl chloride group, which is highly reactive and can undergo various reactions. The acyl chloride group can react with different nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. 4-Propanoylbenzoyl chloride can also undergo various substitution reactions, including nucleophilic aromatic substitution and Friedel-Crafts acylation.
Biochemical and Physiological Effects:
4-Propanoylbenzoyl chloride has been shown to have biochemical and physiological effects in various studies. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. 4-Propanoylbenzoyl chloride has also been shown to induce oxidative stress and apoptosis in different cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Propanoylbenzoyl chloride has several advantages as a reagent in organic synthesis. It is a relatively cheap and readily available compound that can be easily synthesized. 4-Propanoylbenzoyl chloride is also a highly reactive compound that can undergo various reactions, making it a versatile reagent. However, 4-Propanoylbenzoyl chloride is a hazardous compound that requires careful handling and storage. It is also a corrosive compound that can react violently with water and other nucleophiles.
Direcciones Futuras
There are several future directions for the research on 4-Propanoylbenzoyl chloride. One potential direction is the synthesis of new derivatives of 4-Propanoylbenzoyl chloride with improved properties and reactivity. Another direction is the development of new methods for the analysis of 4-Propanoylbenzoyl chloride and its derivatives. Additionally, the study of the biochemical and physiological effects of 4-Propanoylbenzoyl chloride can provide valuable insights into its potential applications in medicine and pharmacology.
Métodos De Síntesis
The synthesis of 4-Propanoylbenzoyl chloride involves the reaction of benzoyl chloride with propanoyl chloride in the presence of a catalyst such as aluminum chloride. The reaction takes place at room temperature and produces 4-Propanoylbenzoyl chloride as a white crystalline solid. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
4-Propanoylbenzoyl chloride is widely used in scientific research as a reagent in organic synthesis. It is commonly used as a reactant in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. 4-Propanoylbenzoyl chloride is also used as a derivatization agent for the analysis of different compounds, including amino acids and peptides, in chromatography.
Propiedades
Número CAS |
153929-32-9 |
|---|---|
Fórmula molecular |
C10H9ClO2 |
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
4-propanoylbenzoyl chloride |
InChI |
InChI=1S/C10H9ClO2/c1-2-9(12)7-3-5-8(6-4-7)10(11)13/h3-6H,2H2,1H3 |
Clave InChI |
FNVTWOMZPWAQIA-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC=C(C=C1)C(=O)Cl |
SMILES canónico |
CCC(=O)C1=CC=C(C=C1)C(=O)Cl |
Sinónimos |
Benzoyl chloride, 4-(1-oxopropyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



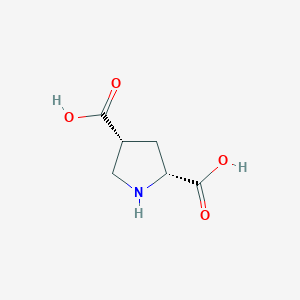
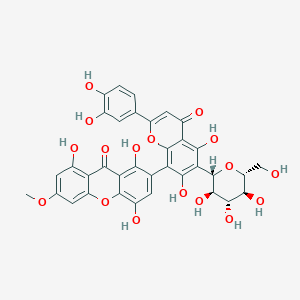


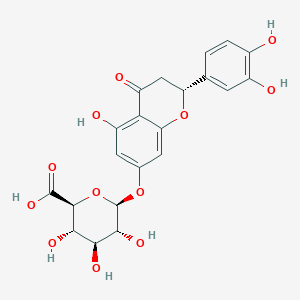


![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)
